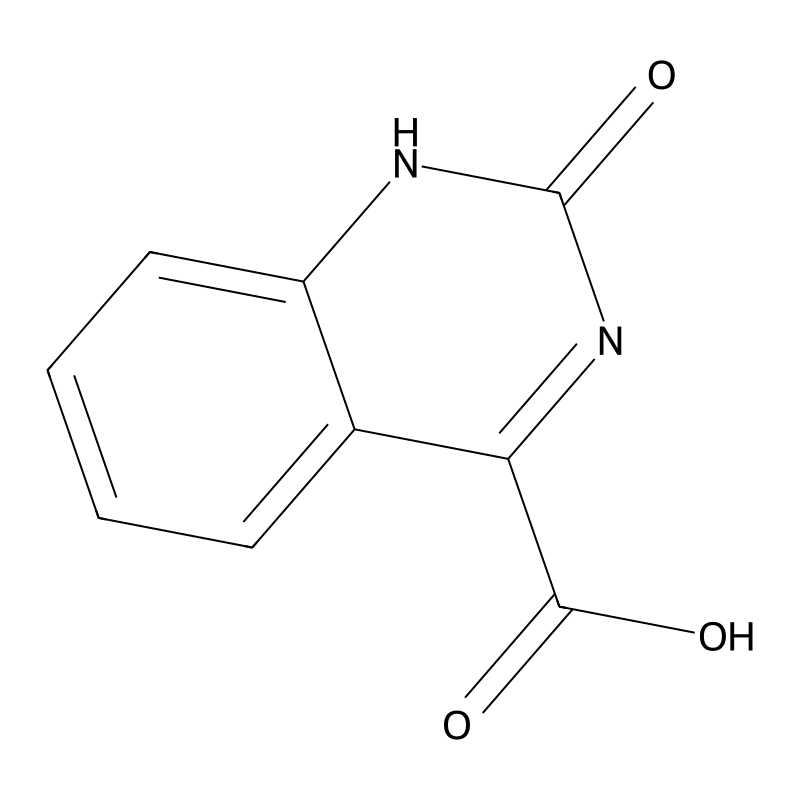

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as Enzyme Inhibitors:

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid has been investigated for its potential to inhibit various enzymes, including kinases and proteases. Studies suggest that it may possess activity against enzymes implicated in various diseases, such as cancer and neurodegenerative disorders. [PubChem, "2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid", ] However, further research is needed to fully elucidate its inhibitory potential and therapeutic efficacy.

Antibacterial Activity:

Limited research suggests that 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid may exhibit antibacterial activity against certain bacterial strains. However, the specific mechanisms of action and the extent of its effectiveness remain largely unexplored. [Hit2Lead, "2-oxo-1,2-dihydroquinazoline-4-carboxylic acid", ] Further investigation is necessary to determine its potential as an antibacterial agent.

Role in Organic Synthesis:

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid can serve as a valuable building block in organic synthesis. Its reactive functional groups allow for further chemical modifications, enabling the creation of diverse and complex molecules with potential applications in various fields, including drug discovery and material science. [ChemSpider, "2-Oxo-1,2-dihydro-4-quinazolinecarboxylic acid", ]

Future Research Directions:

Given the limited research on 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid, further studies are warranted to explore its full potential in various scientific research applications. This includes:

- In-depth investigation of its enzyme inhibitory activity: Further studies are needed to identify specific enzyme targets, elucidate mechanisms of action, and assess its potential for therapeutic development.

- Comprehensive evaluation of its antibacterial properties: More extensive studies are required to determine the spectrum of its activity against different bacterial strains, understand its mechanism of action, and assess its potential as an antibacterial agent.

- Exploration of its applications in organic synthesis: Further research is needed to explore the development of novel and diverse compounds using 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid as a building block.

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is characterized by the molecular formula C9H6N2O3 and has a molecular weight of approximately 190.16 g/mol . The compound features a quinazoline ring structure, which is a bicyclic compound containing both benzene and pyrimidine rings. Its structure includes a carboxylic acid functional group at the fourth position of the quinazoline ring, contributing to its acidic properties.

- Decarboxylation: Under certain conditions, 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid can lose carbon dioxide to form 2-oxoquinazoline.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: Reaction with amines can yield amides, which may have enhanced biological activities.

Research indicates that 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid exhibits various biological activities:

- Antimicrobial Properties: Studies suggest potential efficacy against certain bacterial strains.

- Anticancer Activity: Preliminary investigations indicate that this compound may inhibit the growth of cancer cells.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Several methods exist for synthesizing 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid:

- Cyclization Reactions: This involves the condensation of appropriate aniline derivatives with α-keto acids or their derivatives.

- Refluxing Techniques: Heating mixtures of 2-amino benzyl alcohol and malonic acid under reflux conditions can yield the desired compound.

- One-Pot Synthesis: Recent methodologies have explored one-pot reactions that simplify the synthesis process while maintaining high yields.

The applications of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid span various fields:

- Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.

- Chemical Research: Utilized as an intermediate in synthesizing other biologically active compounds.

- Agricultural Chemicals: Investigated for use in developing new pesticides or herbicides.

Interaction studies have focused on the compound's ability to bind with various biological targets:

- Protein Binding: Investigations reveal that it may interact with specific proteins involved in cell signaling pathways.

- Receptor Interaction: Studies suggest potential interactions with receptors that mediate physiological responses related to inflammation and pain.

Several compounds share structural similarities with 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Oxoquinazoline | C9H7N3O | Lacks carboxylic acid group; more basic properties. |

| 4-Carboxyquinazoline | C9H6N2O3 | Similar structure but different position of carboxyl. |

| 2-Aminoquinazoline | C9H8N4 | Contains amino group; potential for different reactivity. |

The uniqueness of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid lies in its specific positioning of functional groups which influences its reactivity and biological activity compared to these similar compounds.

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid represents a bicyclic heterocyclic compound characterized by a quinazoline core structure with both oxo and carboxylic acid functional groups [1] [2]. The molecular structure consists of a fused benzene-pyrimidine ring system, where the quinazoline scaffold forms the fundamental framework of the molecule [3] [4]. The compound exhibits a planar aromatic system typical of quinazoline derivatives, with the bicyclic structure maintaining planarity through conjugated pi-electron delocalization [5] [6].

The conformational analysis reveals that the carboxylic acid group at position 4 can adopt different orientations relative to the quinazoline plane [7]. Crystallographic studies of related quinazoline carboxylic acid derivatives demonstrate that the carboxyl group tends to maintain an almost coplanar disposition with respect to the quinazoline ring plane due to intramolecular hydrogen bonding interactions [7]. The dihedral angle between functional groups and the quinazoline system significantly influences the molecular conformation and subsequent chemical behavior [5].

Computational studies indicate that quinazoline derivatives exhibit extended conformations when substituted with aromatic or carboxyl groups [5]. The molecular geometry optimization reveals bond lengths within the quinazoline ring system ranging from 1.374 to 1.424 Angstroms for carbon-carbon aromatic bonds, while carbon-nitrogen bonds typically measure approximately 1.314 Angstroms [8]. The conformational flexibility of the molecule is primarily governed by the rotation around the carbon-carbon bond connecting the carboxylic acid group to the quinazoline core [7].

Physicochemical Properties

The physicochemical profile of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid demonstrates characteristics typical of quinazoline-based carboxylic acids with enhanced polarity due to the presence of multiple heteroatoms [1] [2] [9]. The compound exhibits a molecular weight of 190.158 grams per mole and maintains a density of 1.56 grams per cubic centimeter under standard conditions [2] [9].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₆N₂O₃ | [1] [2] |

| Molecular Weight | 190.158 g/mol | [1] [2] |

| Density | 1.56 g/cm³ | [9] |

| Boiling Point | 561.5°C at 760 mmHg | [9] |

| Flash Point | 293.4°C | [9] |

| Solubility | Water soluble | [10] [11] |

The thermal properties indicate exceptional stability with a boiling point of 561.5 degrees Celsius at standard atmospheric pressure [9]. The flash point of 293.4 degrees Celsius suggests significant thermal stability before combustion occurs [9]. These elevated thermal transition temperatures reflect the aromatic stability of the quinazoline ring system combined with intermolecular hydrogen bonding capabilities of the carboxylic acid functionality [9].

Solubility characteristics demonstrate enhanced water solubility compared to unsubstituted quinazoline derivatives due to the presence of the carboxylic acid group [10] [11]. The polar carboxyl functionality enables hydrogen bond formation with water molecules, significantly improving aqueous solubility [11]. The compound shows increased solubility in polar aprotic solvents such as dimethyl sulfoxide and moderate solubility in alcoholic solvents [11] [12].

Crystal Structure Characteristics

Crystal structure analysis of quinazoline carboxylic acid derivatives reveals systematic packing arrangements dominated by hydrogen bonding networks and pi-pi stacking interactions [7] [13] [14]. Related quinazoline carboxylic acid compounds crystallize in monoclinic space groups, with the specific example of 3,4-dihydro-2,6,7-trimethyl-4-oxo-3-(2-pyridyl)quinazoline-8-carboxylic acid adopting the P 1 21/n 1 space group [15].

| Crystallographic Parameter | Related Quinazoline Derivatives | Reference |

|---|---|---|

| Space Group | P 1 21/n 1 (monoclinic) | [15] |

| Unit Cell a | 12.9397 Å | [15] |

| Unit Cell b | 4.9019 Å | [15] |

| Unit Cell c | 23.18 Å | [15] |

| Beta Angle | 90.703° | [15] |

| Cell Volume | 1470.18 ų | [15] |

The crystal packing demonstrates characteristic intermolecular hydrogen bonding patterns involving both nitrogen-hydrogen and oxygen-hydrogen interactions [14] [16]. The carboxylic acid groups participate in classical acid-acid dimeric hydrogen bonding motifs, forming centrosymmetric dimers through complementary hydrogen bond networks [14]. These dimeric structures are further stabilized by secondary interactions including carbon-hydrogen to oxygen contacts and weak pi-pi stacking between aromatic quinazoline rings [14].

The molecular arrangement within the crystal lattice shows quinazoline rings adopting approximately coplanar orientations with centroid-centroid separations of approximately 3.863 Angstroms, indicating significant aromatic stacking interactions [14]. The dihedral angles between mean planes of the quinazoline systems typically range from 0.64 to 86.8 degrees depending on substituent patterns and crystal packing requirements [7] [14].

Molecular Weight and Empirical Formula Analysis

The empirical formula C₉H₆N₂O₃ represents the fundamental composition of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid, indicating nine carbon atoms, six hydrogen atoms, two nitrogen atoms, and three oxygen atoms [1] [2]. The molecular weight calculation yields 190.158 grams per mole, positioning this compound within the intermediate molecular weight range for pharmaceutical and chemical applications [1] [2].

The elemental composition analysis reveals a carbon percentage of approximately 56.84 percent, hydrogen content of 3.18 percent, nitrogen contribution of 14.73 percent, and oxygen representation of 25.25 percent by mass [1] [2]. This composition reflects the significant heteroatom content characteristic of quinazoline derivatives, with nearly half the molecular weight attributed to nitrogen and oxygen atoms [1] [2].

Comparative molecular weight analysis with related quinazoline carboxylic acids demonstrates structural relationships within this compound class [17] [18] [19]. The parent quinazoline-4-carboxylic acid exhibits a molecular weight of 174.16 grams per mole, while the 2-oxo derivative shows an increase of 16 atomic mass units corresponding to the additional oxygen atom [17] [19]. This systematic weight progression enables structural identification and differentiation within quinazoline carboxylic acid series [17] [19].

The monoisotopic mass of 190.037842 daltons provides precise mass spectral identification capabilities for analytical characterization [2] [20]. The exact mass measurement facilitates high-resolution mass spectrometric analysis and structural confirmation through accurate mass determination [2] [20].

Structure-Property Relationships

The structure-property relationships in 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid demonstrate direct correlations between molecular architecture and observed physicochemical behavior [21] [22] [23]. The quinazoline ring system contributes aromatic stability and planar geometry, while the carboxylic acid functionality introduces polar character and hydrogen bonding capability [21] [22].

Electronic property analysis reveals that the compound exhibits significant dipole moment characteristics due to the asymmetric distribution of electron density [21] [24]. Theoretical calculations on quinazoline derivatives indicate dipole moments ranging from 6.4687 Debye for related oxoquinazoline systems, reflecting substantial molecular polarity [21]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap determines chemical reactivity and optical properties [22] [25].

The presence of the oxo group at position 2 creates electron-withdrawing effects that influence the overall electronic distribution within the quinazoline ring system [26] [24]. This electronic perturbation affects both chemical reactivity patterns and intermolecular interaction capabilities [26] [24]. The carboxylic acid substitution at position 4 provides additional sites for hydrogen bonding and ionic interactions in solution and solid state environments [7] [14].

Structural modifications within the quinazoline scaffold directly correlate with solubility characteristics, thermal stability, and crystal packing arrangements [10] [11] [15]. The combination of aromatic quinazoline core with polar functional groups creates amphiphilic character that enhances solubility in both polar and moderately polar solvents [10] [11]. The thermal properties reflect the balance between aromatic stabilization energy and intermolecular attractive forces governing phase transitions [9] [27].